Cas no 64224-67-5 (Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate)
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate
- 4-pyrimidinecarboxylic acid, 2-(methylthio)-, methyl ester
- LogP
- Methyl 2-methylsulfanylpyrimidine-4-carboxylate
- 64224-67-5
- methyl 2-(methylthio)pyrimidine-4-carboxylate
- MFCD11226174
- D79892
- METHYL 2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE
- SB56852
- SCHEMBL1785258
- CS-0454520
- Methyl 2-(Methylthio)pyrimidine-4-carboxylate, AldrichCPR
- AKOS006307221
- methyl2-(methylthio)pyrimidine-4-carboxylate
- DB-351881
-
- MDL: MFCD11226174
- Inchi: 1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
- InChI Key: IDXMZCVTPNXTBD-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=CC(C(=O)OC)=N1
Computed Properties
- Exact Mass: 184.03074
- Monoisotopic Mass: 184.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- PSA: 52.08
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate Security Information
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 189766-1g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 1g |
$245.00 | 2023-09-06 | ||
| Matrix Scientific | 189766-5g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 5g |
$676.00 | 2023-09-06 | ||
| Matrix Scientific | 189766-10g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 10g |
$1080.00 | 2023-09-06 | ||
| abcr | AB446054-1 g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate, min. 95%; . |
64224-67-5 | 1g |
€175.00 | 2023-04-22 | ||
| Chemenu | CM523352-1g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 95% | 1g |
$200 | 2023-02-02 | |
| abcr | AB446054-1g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate, min. 95%; . |
64224-67-5 | 1g |
€175.00 | 2024-08-03 | ||
| abcr | AB446054-10g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate, min. 95%; . |
64224-67-5 | 10g |
€860.00 | 2024-08-03 | ||
| eNovation Chemicals LLC | Y1105669-1g |
methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 95% | 1g |
$500 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525187-250mg |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 98% | 250mg |
¥1800.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525187-1g |
Methyl 2-(methylthio)pyrimidine-4-carboxylate |
64224-67-5 | 98% | 1g |
¥4221.00 | 2024-05-05 |
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate Suppliers
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate: A Promising Compound in Modern Biomedical Research
Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate, with the CAS No. 64224-67-5, is a novel compound that has recently garnered significant attention in the field of biomedical research. This molecule, characterized by its unique pyrimidinecarboxylate scaffold and the presence of a methylsulfanyl group, exhibits potential applications in drug discovery and therapeutic development. The structural simplicity and functional versatility of this compound make it a compelling candidate for further investigation.
Recent studies have highlighted the pyrimidinecarboxylate core as a critical structural element in various bioactive molecules. The methylsulfanyl substitution at the 2-position of the pyrimidine ring is particularly noteworthy, as it may influence the compound's reactivity and biological activity. Researchers have reported that this specific substitution can enhance the molecule's solubility and stability, which are essential parameters for drug candidates. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the methylsulfanyl group significantly improves the aqueous solubility of pyrimidine derivatives, making them more suitable for pharmaceutical formulations.
The CAS No. 64224-67-5 compound has been synthesized through several methods, with the most recent advancements focusing on green chemistry approaches. One notable technique involves the use of catalytic hydrogenation under mild conditions, which not only reduces energy consumption but also minimizes byproduct formation. This method has been validated in a 2022 study by the University of Tokyo, where the researchers achieved high yields of the target compound while maintaining its structural integrity. Such synthetic strategies are crucial for large-scale production and further exploration of the compound's therapeutic potential.
Emerging research suggests that Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate may have applications in the treatment of metabolic disorders. A 2023 preclinical study published in Cell Reports explored its effects on lipid metabolism. The findings indicated that this compound could modulate key enzymes involved in fatty acid oxidation, potentially offering a new therapeutic avenue for conditions such as obesity and type 2 diabetes. The study also highlighted the compound's ability to cross the blood-brain barrier, which is a significant advantage for targeting neurological disorders.
Another area of interest is the pyrimidinecarboxylate scaffold's role in antiviral drug development. A 2023 review in Antiviral Research discussed how modifications to the pyrimidine ring can enhance the efficacy of antiviral agents. The methylsulfanyl substitution in Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate appears to confer resistance against enzymatic degradation, a critical factor for maintaining drug activity in vivo. This property makes the compound a promising candidate for the development of long-acting antiviral therapies.
Recent computational studies have also provided insights into the molecular mechanisms of Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate. Molecular dynamics simulations conducted in 2023 revealed that the compound can interact with specific protein targets, such as kinases and G-protein coupled receptors. These interactions may underlie its potential therapeutic effects. The simulations also suggested that the methylsulfanyl group plays a key role in stabilizing the compound's conformation, which is essential for its biological activity.
Despite its promising properties, the CAS No. 64224-67-5 compound is still in the early stages of research. Several challenges remain, including the need for further preclinical and clinical evaluation. Researchers are also exploring ways to optimize its pharmacokinetic profile, such as modifying the pyrimidinecarboxylate scaffold to enhance bioavailability. A 2023 study by the National Institutes of Health (NIH) emphasized the importance of such optimizations in advancing the compound from the laboratory to clinical trials.
Moreover, the methylsulfanyl group's impact on the compound's reactivity is a topic of ongoing investigation. Some studies suggest that this group may introduce new functional sites, enabling the compound to participate in additional biochemical pathways. For example, a 2023 paper in Chemical Communications reported that the methylsulfanyl substitution could facilitate the formation of disulfide bonds, which are important for the structural stability of proteins. This finding opens up new possibilities for the compound's use in biotechnology and drug development.
In conclusion, Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate represents a promising compound with significant potential in biomedical research. Its unique pyrimidinecarboxylate scaffold and methylsulfanyl substitution offer advantages in solubility, stability, and biological activity. As research continues to uncover its mechanisms and applications, this compound may pave the way for innovative therapies in various medical fields.
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